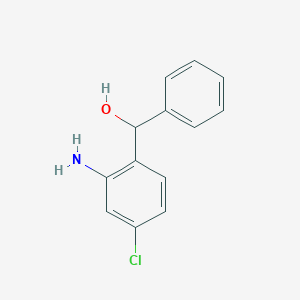

(2-Amino-4-chlorophenyl)(phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYWNLMQPNIHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Chlorophenyl Phenyl Methanol and Its Precursors

Retrosynthetic Analysis of the (2-Amino-4-chlorophenyl)(phenyl)methanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For this compound, two primary retrosynthetic disconnections are most logical.

Disconnection A: Carbon-Oxygen Bond

The most straightforward disconnection is at the carbon-oxygen bond of the alcohol functionality. This approach, known as a functional group interconversion (FGI), suggests that the target alcohol can be synthesized via the reduction of the corresponding ketone.

Target Molecule: this compound

Retrosynthetic Step (FGI): C-O bond disconnection (reduction)

Precursor: (2-Amino-4-chlorophenyl)(phenyl)methanone (B107462) (also known as 2-amino-4-chlorobenzophenone)

This precursor, a substituted benzophenone (B1666685), is a stable and often commercially available compound, making this a highly viable synthetic route.

Disconnection B: Carbon-Carbon Bond

An alternative disconnection breaks one of the carbon-carbon bonds adjacent to the alcohol's carbinol carbon. This strategy points towards a nucleophilic addition of an organometallic reagent to a carbonyl compound.

Target Molecule: this compound

Retrosynthetic Step (C-C disconnection): Breaking the bond between the carbinol carbon and the phenyl ring.

Synthons: A nucleophilic phenyl anion synthon (Ph⁻) and an electrophilic (2-amino-4-chlorophenyl)carbonyl cation synthon.

Synthetic Equivalents: Phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) as the nucleophile, and 2-amino-4-chlorobenzaldehyde (B1279505) as the electrophile.

This analysis reveals that the synthesis can be approached either by forming the C-O bond late in the sequence (reduction) or by forming a key C-C bond to construct the diaryl scaffold (nucleophilic addition).

Classical Approaches to Substituted Methanol (B129727) Synthesis

Classical methods remain the workhorses for the laboratory-scale and industrial synthesis of substituted diarylmethanols due to their reliability and the wide availability of starting materials.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. mnstate.edukhanacademy.org In the context of synthesizing this compound, a Grignard reagent can be used to introduce one of the aryl groups via nucleophilic attack on a carbonyl precursor.

The reaction typically involves the addition of phenylmagnesium bromide to 2-amino-4-chlorobenzaldehyde. The Grignard reagent, prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a potent nucleophile. wikipedia.orgleah4sci.com It attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product.

Reaction Scheme:

Grignard Reagent Formation: Ph-Br + Mg → Ph-MgBr (in dry ether)

Nucleophilic Addition: Ph-MgBr + (2-amino-4-chlorobenzaldehyde) → Intermediate alkoxide

Protonation: Intermediate alkoxide + H₃O⁺ → this compound

A critical consideration for this reaction is the presence of the acidic amine proton (-NH₂) on the aldehyde, which can react with and consume the Grignard reagent. This often necessitates using an excess of the Grignard reagent or protecting the amine group prior to the reaction.

The reduction of a carbonyl group is one of the most common and efficient methods for preparing alcohols. For the synthesis of this compound, the precursor is the ketone (2-amino-4-chlorophenyl)(phenyl)methanone. A variety of reducing agents can accomplish this transformation, differing in their reactivity, selectivity, and handling requirements.

Common methods include:

Metal Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used. NaBH₄ is a milder, more selective reagent often used in alcoholic solvents like methanol or ethanol. LiAlH₄ is much more reactive and must be used in anhydrous, aprotic solvents like THF or diethyl ether, followed by a careful aqueous workup.

Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This approach is often considered a "greener" alternative to metal hydrides.

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of other functional groups.

Interactive Table: Comparison of Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Reactivity | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Safe and easy to handle; selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very High | Highly reactive with water and protic solvents; reduces a wide range of functional groups. |

| Hydrogen (H₂) with Pd/C | Ethanol, Ethyl Acetate (B1210297) | Catalyst-dependent | Requires specialized hydrogenation equipment; can be highly selective. |

While Grignard reagents are the most common choice, other organometallic compounds can serve as potent nucleophiles for addition to the carbonyl group of 2-amino-4-chlorobenzaldehyde. Organolithium reagents, such as phenyllithium (PhLi), are even more reactive than their Grignard counterparts. The reaction mechanism is analogous: the nucleophilic carbon of the organolithium reagent attacks the carbonyl carbon, followed by an aqueous workup to yield the alcohol. The high reactivity of organolithium reagents demands strict anhydrous conditions and careful temperature control to prevent side reactions.

Modern Catalytic and Stereoselective Synthesis

Modern synthetic methods increasingly focus on efficiency, sustainability, and the control of stereochemistry. For a molecule like this compound, which is chiral, creating a single enantiomer is often a key objective, particularly for pharmaceutical applications.

Asymmetric bioreduction utilizes enzymes or whole microbial cells as catalysts to reduce a prochiral ketone, such as (2-amino-4-chlorophenyl)(phenyl)methanone, to a single enantiomer of the corresponding alcohol. rsc.org This approach offers exceptional levels of stereoselectivity (enantiomeric excess, or ee) under mild, environmentally benign conditions (typically in aqueous media at or near room temperature).

The key catalysts are oxidoreductase enzymes, particularly ketoreductases (KREDs), which use a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the carbonyl group. The enzyme's chiral active site orients the ketone in a specific way, leading to the formation of predominantly one enantiomer (either (R) or (S)).

While specific studies on the bioreduction of (2-amino-4-chlorophenyl)(phenyl)methanone are not widely published, extensive research on analogous substituted benzophenones demonstrates the feasibility of this method. Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), as well as isolated enzymes, have been successfully employed for these transformations.

Interactive Table: Examples of Asymmetric Bioreduction of Substituted Ketones

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Lactobacillus kefir | 4-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | >99% |

| KRED from Codonopsis pilosula | 1-Phenyl-1,2-propanedione | (R)-1-Hydroxy-1-phenyl-2-propanone | 98% |

| Carbonyl reductase from Candida parapsilosis | 2-Hydroxyacetophenone | (R)-1-Phenylethane-1,2-diol | >99% |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Phenyl Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly between aryl groups. thermofisher.comresearchgate.net These reactions are fundamental for constructing the biaryl backbone of molecules like this compound. The general mechanism for these processes, particularly those catalyzed by palladium, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

A plausible strategy for synthesizing the carbon skeleton of the target compound would involve coupling a derivative of 2-amino-4-chlorobenzene with a phenyl group. Several named reactions could achieve this transformation, each utilizing a different type of organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boronic acid reagents.

Negishi Cross-Coupling: This method uses an organozinc reagent, which is highly reactive and allows for coupling with a broad range of organic halides. nih.gov Palladium or nickel complexes are typically used as catalysts.

Hiyama Cross-Coupling: This reaction employs an organosilicon compound to couple with an organic halide, activated by a fluoride (B91410) source. mdpi.com

Stille Cross-Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.

The choice of reaction depends on factors like functional group tolerance, availability of starting materials, and reaction conditions. For the synthesis of a precursor to this compound, one could envision coupling a suitably protected 2-amino-4-chlorophenyl halide with a phenyl organometallic reagent to form a 2-amino-4-chlorobenzophenone derivative, which can then be reduced to the final alcohol.

| Cross-Coupling Reaction | Organometallic Reagent (Phenyl Source) | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Palladium(0) complexes | Stable reagents, mild conditions, environmentally benign. |

| Negishi | Phenylzinc Halide | Palladium or Nickel complexes | High reactivity, excellent functional group tolerance. nih.gov |

| Hiyama | Phenyltrimethoxysilane | Palladium complexes | Uses non-toxic silicon reagents. mdpi.com |

| Stille | Phenylstannane | Palladium complexes | Tolerant of many functional groups, but tin reagents are toxic. |

Organocatalytic Methods for Aromatic Alcohol Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, providing a green alternative to metal-based catalysts. For the synthesis of this compound, a key step is the reduction of the precursor ketone, (2-amino-4-chlorophenyl)(phenyl)methanone. Organocatalytic methods can achieve this transformation with high enantioselectivity, yielding a specific chiral alcohol.

One prominent example is the asymmetric reduction of ketones using a chiral catalyst and a stoichiometric reducing agent. For instance, proline and its derivatives have been shown to catalyze the synthesis of functionalized β-amino alcohols from aldehydes and ketones. acs.org While not a direct reduction, these assembly reactions highlight the power of organocatalysis in constructing complex chiral molecules. acs.org

Another approach is the direct asymmetric reduction of the ketone precursor. Biocatalysis, which uses enzymes, is a highly effective green method for this purpose. Alcohol dehydrogenases (ADHs), for example, can reduce a wide range of aromatic ketones to their corresponding chiral alcohols with exceptional enantioselectivity. nih.gov A study on the synthesis of (S)-(4-chlorophenyl)(phenyl)methanol, a structurally similar compound, demonstrated the use of a Lactobacillus paracasei biocatalyst to achieve over 99% conversion and over 99% enantiomeric excess. researchgate.net This highlights the potential of biocatalytic methods for the efficient and environmentally friendly production of the target chiral alcohol.

| Catalytic Method | Catalyst Type | Example Catalyst | Advantages |

|---|---|---|---|

| Organocatalytic Reduction | Small Organic Molecule | Chiral amines, Proline derivatives | Metal-free, mild conditions, high stereoselectivity. acs.org |

| Biocatalytic Reduction | Enzyme | Alcohol Dehydrogenase (ADH) | Extremely high selectivity, environmentally benign (often in water), scalable. nih.gov |

Atom-Economical and Green Chemistry Considerations in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comyoutube.com This is achieved by following a set of principles, including maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. rsc.org

Atom Economy (AE) is a measure of the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution or elimination reactions.

Process Mass Intensity (PMI) is another key metric that considers the total mass used in a process (solvents, reagents, process aids) relative to the mass of the final product. A lower PMI indicates a greener, more efficient process. unibo.it

In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: Using catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents, as it significantly reduces waste. semanticscholar.orgresearchgate.net

Solvent Choice: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as water, ethanol, or dimethyl carbonate (DMC) can drastically reduce the environmental impact of the synthesis. semanticscholar.org

Energy Efficiency: Employing catalysts that operate under mild conditions (room temperature and pressure) reduces energy consumption. Flow chemistry can also offer a more energy-efficient and safer alternative to traditional batch processes. rsc.org

Renewable Feedstocks: While the direct precursors for this compound are typically derived from petrochemical sources, green chemistry encourages the exploration of routes starting from renewable biomass. youtube.com

Biocatalytic routes, as mentioned in the previous section, often score highly on green chemistry metrics due to their use of water as a solvent, mild reaction conditions, and high selectivity, which minimizes byproducts and simplifies purification. nih.govresearchgate.net

Synthesis of Key Intermediates and Building Blocks for the Target Compound

One key intermediate is 2-amino-4-chlorobenzaldehyde . This compound can be synthesized through several routes, including the reductive amination of 4-chloro-2-nitrobenzaldehyde. smolecule.com This method involves the selective reduction of the nitro group to an amine, a common and well-established transformation in organic chemistry. smolecule.com

Another crucial precursor is 2-amino-4-chlorobenzoic acid . This compound can serve as a starting point for creating other functional groups. For example, it can be prepared from 2-chloro-4-nitrobenzoic acid via reduction. chemicalbook.com An attempted synthesis of a Schiff base from 2-amino-4-chlorobenzoic acid was reported, though it was unsuccessful, it highlights its use as a building block. nih.gov This acid is also used in the preparation of quinazolinone derivatives. chemicalbook.comnbinno.com

The synthesis of the target alcohol can be achieved by reacting one of these intermediates with a phenyl nucleophile. For instance, 2-amino-4-chlorobenzaldehyde could be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium . This nucleophilic addition reaction would directly form the desired this compound. This is a classic and powerful method for forming carbon-carbon bonds and creating alcohols from carbonyl compounds. libretexts.org

| Key Intermediate/Building Block | CAS Number | Molecular Formula | Common Synthetic Precursor |

|---|---|---|---|

| 2-Amino-4-chlorobenzaldehyde | 59236-37-2 | C₇H₆ClNO | 4-Chloro-2-nitrobenzaldehyde smolecule.com |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | C₇H₆ClNO₂ | 2-Chloro-4-nitrobenzoic acid chemicalbook.com |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | Bromobenzene |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | Bromobenzene or Phenyl Grignard |

Reactivity and Reaction Mechanisms of 2 Amino 4 Chlorophenyl Phenyl Methanol

Chemical Transformations Involving the Amino Group

The primary amino group is a versatile nucleophilic center, readily participating in reactions that form the basis for the synthesis of a wide array of more complex molecules, including various heterocyclic systems.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group in (2-Amino-4-chlorophenyl)(phenyl)methanol possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide linkage. Acylation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(5-chloro-2-(hydroxy(phenyl)methyl)phenyl)acetamide. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. These amide derivatives are important intermediates in organic synthesis. For example, 2-chloroacetamido-5-chlorobenzophenone, a related acylated compound, serves as a precursor in the synthesis of benzodiazepines. google.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, the direct alkylation of primary aromatic amines can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. The reactivity can be difficult to manage under mild conditions. nih.govrsc.org More controlled methods, often involving reductive amination or other specialized techniques, are typically preferred for synthesizing N-alkylated derivatives.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl derivative (Amide) | Typically in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl derivative (Amide) | Often requires heating or a catalyst; produces a carboxylic acid byproduct. |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl derivative(s) | Can lead to over-alkylation; reaction conditions need careful control. |

Reactions Leading to Heterocyclic Ring Systems

The structure of this compound, or more commonly its oxidized form (2-Amino-4-chlorophenyl)(phenyl)methanone (B107462) (2-amino-4-chlorobenzophenone), is a cornerstone for the synthesis of several classes of pharmacologically important heterocyclic compounds, most notably benzodiazepines and quinazolines.

Benzodiazepine (B76468) Synthesis: 1,4-Benzodiazepines are a class of seven-membered heterocyclic compounds. A common synthetic route involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative. For example, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can be prepared from 2-amino-5-chlorobenzophenone. A key step often involves the acylation of the amino group with a haloacetyl chloride (e.g., 2-chloroacetyl chloride) to form a 2-(haloacetamido)benzophenone intermediate. google.com This intermediate then undergoes cyclization upon treatment with ammonia (B1221849) or hexamethylenetetramine in a solvent like methanol (B129727), where the ammonia acts as the nitrogen source for the diazepine (B8756704) ring. google.com

Quinazoline (B50416) Synthesis: Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. (2-Aminophenyl)methanols can serve as direct precursors for quinazolines. organic-chemistry.org An efficient method involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.orgnih.gov This process likely proceeds through an initial oxidation of the benzylic alcohol to the corresponding benzophenone (B1666685), followed by condensation with the aldehyde and a nitrogen source (like ammonium chloride) to form the quinazoline ring system. frontiersin.org Various catalysts, including those based on manganese, ruthenium, and cobalt, can facilitate this dehydrogenative annulation process. nih.gov

| Heterocyclic System | Typical Co-reactant(s) | Key Reaction Steps | Catalyst/Reagent Examples |

|---|---|---|---|

| 1,4-Benzodiazepines | Haloacetyl chloride, Ammonia | N-acylation followed by intramolecular cyclization | Hexamethylenetetramine, Methanol google.com |

| Quinazolines | Aldehydes, Ammonium source | Oxidation, Condensation, Cyclization | CuCl/TEMPO, Ru3(CO)12, Co(OAc)2organic-chemistry.orgnih.govfrontiersin.org |

Diazotization and Subsequent Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgbyjus.commasterorganicchemistry.com

Sandmeyer Reaction: This reaction uses copper(I) salts as catalysts to introduce halides or pseudohalides. wikipedia.orgbyjus.com

With CuCl or CuBr, the diazonium group is replaced by -Cl or -Br, respectively.

With CuCN, a nitrile group (-CN) is introduced.

Schiemann Reaction: To introduce fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt and then heated, which causes decomposition to the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. masterorganicchemistry.comorganic-chemistry.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group, forming a phenol. masterorganicchemistry.com

These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that would be difficult to achieve through direct electrophilic aromatic substitution.

Chemical Transformations Involving the Hydroxyl Group

The secondary benzylic hydroxyl group is another key site of reactivity, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyls

The secondary benzylic alcohol functionality can be easily oxidized to the corresponding ketone, (2-Amino-4-chlorophenyl)(phenyl)methanone, also known as 2-amino-4-chlorobenzophenone. This transformation is synthetically important as 2-aminobenzophenones are key precursors for many heterocyclic compounds. nih.gov

A common and selective reagent for the oxidation of benzylic alcohols is activated manganese dioxide (MnO₂). commonorganicchemistry.comyoutube.com This reaction is typically carried out under mild, heterogeneous conditions by stirring the alcohol with an excess of MnO₂ in a solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating. commonorganicchemistry.commychemblog.com The reaction proceeds selectively at the benzylic position without affecting the amino group or the aromatic rings. mychemblog.comresearchgate.net The mechanism is thought to involve the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical or concerted process that removes two hydrogen atoms to form the ketone and manganese(II) oxide.

| Oxidizing Agent | Product | Typical Solvents | Reaction Conditions |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | (2-Amino-4-chlorophenyl)(phenyl)methanone | Dichloromethane, Chloroform, Ether | Heterogeneous, Room temperature or reflux commonorganicchemistry.commychemblog.com |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. wikipedia.org For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) would yield the corresponding acetate (B1210297) ester. The reaction follows a nucleophilic acyl substitution mechanism, where the oxygen of the hydroxyl group attacks the carbonyl carbon of the acyl chloride. pearson.com This method is efficient and generally proceeds under mild conditions. iiste.org

Etherification: The formation of an ether linkage at the benzylic carbon can be achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This two-step process first involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. wikipedia.orgyoutube.com The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) + Base | Ester | Nucleophilic Acyl Substitution pearson.com |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Williamson Ether Synthesis (SN2) wikipedia.org |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl (-OH) group of this compound, being a secondary benzylic alcohol, is a poor leaving group in nucleophilic substitution reactions. To facilitate its departure, the reaction is typically conducted under acidic conditions. The acid protonates the oxygen atom of the hydroxyl group, forming an alkyloxonium ion. This converts the poor leaving group, hydroxide (B78521) (HO⁻), into a good leaving group, water (H₂O), which is a weak base.

Following protonation, the substitution can proceed via two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution). Given that the substrate is a secondary benzylic alcohol, the Sₙ1 pathway is generally favored due to the stability of the resulting carbocation intermediate.

The Sₙ1 mechanism involves a two-step process:

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the adjacent phenyl ring. libretexts.org

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, potentially leading to a racemic mixture if the original alcohol was chiral.

Benzylic alcohols can be converted to various derivatives through this pathway. For instance, reaction with hydrohalic acids (HCl, HBr, HI) can yield the corresponding benzyl (B1604629) halides. The reaction of benzyl alcohol itself with metal chlorides has been explored as a basis for synthesizing metal oxide nanoparticles, proceeding through an Sₙ1 mechanism involving a benzyl carbocation intermediate. rsc.orgresearchgate.net

| Factor | Influence on this compound |

|---|---|

| Nature of Alcohol | Secondary benzylic, favoring carbocation formation. |

| Reaction Conditions | Requires acidic medium to protonate the -OH group. |

| Dominant Mechanism | Likely Sₙ1 due to the stability of the benzylic carbocation. |

| Substituent Effects | -NH₂ group (ortho) is electron-donating (stabilizing), while the -Cl group (para) is electron-withdrawing (destabilizing). |

Reactivity of the Chlorophenyl Moiety

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not involve a simple backside attack or the formation of an aryl cation. libretexts.org Instead, it typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.orgyoutube.comlibretexts.orgpressbooks.pub

For an SₙAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.orgopenstax.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

In the case of this compound, the chlorophenyl ring has a chlorine atom as the leaving group. However, the other major substituent is an amino group (-NH₂), which is a strong electron-donating group. Electron-donating groups deactivate the ring towards nucleophilic attack by increasing the electron density, thus repelling the incoming nucleophile. Therefore, direct nucleophilic aromatic substitution of the chlorine atom on this compound is expected to be very slow and require harsh reaction conditions. Studies on chloroanilines have shown that such substitutions are possible but often require high temperatures or the use of catalysts. acs.orglookchem.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The chlorine atom on the chlorophenyl moiety can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org Aryl chlorides are generally less reactive than aryl bromides or iodides, but suitable catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the coupling of these less reactive substrates. nih.gov The reaction of the chlorophenyl moiety of the title compound with an arylboronic acid would lead to the formation of a biaryl structure.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org Similar to the Suzuki coupling, aryl chlorides can be used as substrates, although they may require more forcing conditions or specialized catalysts compared to their bromide and iodide counterparts. diva-portal.org Reacting this compound in a Heck reaction with an alkene would result in the formation of a new carbon-carbon bond at the position of the chlorine atom, yielding a substituted styrene (B11656) derivative.

The mechanism of the Heck reaction involves:

Oxidative Addition: A Pd(0) species adds to the aryl chloride.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The base promotes the reductive elimination of HX from the palladium-hydride complex to regenerate the Pd(0) catalyst. nih.gov

| Reaction | Coupling Partner | Product Type | Key Requirements |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Biaryl compound | Pd(0) catalyst, Base |

| Heck | Alkene (e.g., CH₂=CHR) | Substituted alkene | Pd(0) catalyst, Base |

Influence of Chlorine on Aromatic Electrophilic Substitution

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring.

The chlorophenyl moiety of the title compound has two substituents: an amino group (-NH₂) and a chlorine atom (-Cl).

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing. It strongly donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles.

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho-, para-directing because they can donate a lone pair of electrons to the ring through resonance (+R effect), which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. libretexts.orgquora.com

When both groups are present, their directing effects must be considered together. The amino group is a much stronger activating and directing group than chlorine. Therefore, the position of further electrophilic substitution will be primarily dictated by the amino group. The available positions on the ring are C3, C5, and C6. The amino group directs ortho and para. Its para position (C5) is open. Its ortho positions are C1 (already substituted) and C3. The chlorine atom also directs ortho and para. Its ortho position is C3 and its para position is C1 (substituted).

Both groups direct to the C3 position. The C5 position is para to the amino group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating amino group, or at the C3 position, which is ortho to the amino group and ortho to the chlorine. The powerful activating effect of the amino group will dominate, making the ring more reactive than benzene despite the deactivating effect of the chlorine. masterorganicchemistry.com

Intermolecular and Intramolecular Reactions of the Compound

The bifunctional nature of this compound, possessing both an amino group and a benzylic alcohol, allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone, (2-amino-4-chlorophenyl)(phenyl)methanone. Various selective oxidation methods have been developed for aminobenzyl alcohols that avoid oxidation of the sensitive amino group. nih.gov

Friedländer Annulation: 2-Aminobenzyl alcohols can serve as precursors for the synthesis of quinolines in a reaction known as the Friedländer annulation. This involves the reaction of the 2-aminobenzyl alcohol (which is first oxidized in situ to the corresponding aldehyde or ketone) with a compound containing an α-methylene group adjacent to a carbonyl. For example, reacting this compound with a ketone in the presence of a suitable catalyst can lead to the formation of highly substituted quinolines. researchgate.netrsc.org

Ammonolysis: The benzylic alcohol can potentially react with ammonia or amines under certain conditions, although this is less common than substitution with halides. byjus.com

Intramolecular Reactions:

Cyclization: The presence of the amino group ortho to the carbon bearing the hydroxyl group opens up possibilities for intramolecular cyclization reactions. For example, under dehydrating conditions, it might be possible to form a dihydro-1,3-benzoxazine derivative, although this is speculative. More commonly, after conversion of the alcohol to a better leaving group, the amino group could act as an internal nucleophile. Intramolecular cyclization is a common strategy in the synthesis of various heterocyclic compounds. nih.govorientjchem.orgrsc.orgrsc.org

Mechanistic Studies of Select Reactions

Mechanistic studies, often combining kinetic experiments with computational analysis, provide deep insights into the reaction pathways of molecules like this compound.

Mechanism of Nucleophilic Substitution (Sₙ1): As discussed in section 3.2.3, the Sₙ1 reaction of this benzylic alcohol would proceed through a carbocation intermediate. Mechanistic studies on similar systems focus on the structure and stability of this intermediate. Computational studies using Density Functional Theory (DFT) can model the transition states for the departure of the leaving group and the subsequent nucleophilic attack. researchgate.net Such studies can quantify the stabilizing effect of the phenyl and substituted chlorophenyl rings and help predict the reaction's stereochemical outcome. The transition between Sₙ1 and Sₙ2 mechanisms can also be investigated computationally by analyzing the effect of the solvent. nih.gov

Mechanism of Oxidation: The oxidation of substituted benzyl alcohols has been the subject of numerous mechanistic investigations. acs.orgresearchgate.netasianpubs.orgorientjchem.org For example, studies using Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), can reveal information about the charge distribution in the transition state. A negative ρ (rho) value from a Hammett plot for the oxidation of a series of substituted benzyl alcohols indicates that electron-donating groups accelerate the reaction, suggesting the development of positive charge at the benzylic carbon in the rate-determining step. orientjchem.org This is consistent with mechanisms involving hydride transfer from the benzylic carbon to the oxidant. Kinetic isotope effect studies, comparing the reaction rates of the alcohol and its deuterated analogue (where the benzylic hydrogen is replaced by deuterium), can confirm whether the C-H bond is broken in the rate-determining step. researchgate.netasianpubs.org

Theoretical and Computational Chemistry Studies of 2 Amino 4 Chlorophenyl Phenyl Methanol

Electronic Structure and Molecular Geometry Calculations

Detailed calculations of the electronic structure and molecular geometry for (2-Amino-4-chlorophenyl)(phenyl)methanol are not available in the scientific literature. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and analyzing the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

No published studies were found that apply Density Functional Theory (DFT) to this compound. DFT is a widely used computational method for predicting molecular properties with a good balance of accuracy and computational cost. For similar molecules, DFT has been used to determine optimized geometries, vibrational frequencies, and electronic properties.

Ab Initio and Semi-Empirical Methods

There is no available research that employs ab initio or semi-empirical methods to study this compound. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, offering high accuracy but at a significant computational expense. mdpi.comscispace.com Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate. pitt.edu

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscape for this compound have not been reported. This type of study would identify the different stable conformations (rotational isomers) of the molecule and the energy barriers between them, providing insight into its flexibility and preferred shapes. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Specific Frontier Molecular Orbital (FMO) theory analysis and calculation of global reactivity descriptors for this compound are absent from the literature. FMO theory is fundamental to understanding a molecule's reactivity, focusing on the interactions between the HOMO and LUMO.

HOMO-LUMO Energy Gaps and Chemical Hardness/Softness

Without computational studies, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO energy gap, for this compound are unknown. This energy gap is a key indicator of a molecule's chemical stability and reactivity. From these energies, chemical hardness and softness, which describe the molecule's resistance to changes in its electron distribution, could be calculated.

Electrophilicity and Nucleophilicity Indices

The electrophilicity and nucleophilicity indices for this compound have not been calculated. These descriptors, derived from the HOMO and LUMO energies, quantify the ability of a molecule to accept or donate electrons, respectively, and are valuable for predicting its role in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential.

Analysis of Non-Covalent Interactions within the Molecule

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of a molecule. Computational methods allow for the detailed analysis of these weak, yet significant, forces.

Within the this compound molecule, the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the same phenyl ring facilitates the formation of an intramolecular hydrogen bond. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group and the oxygen atom of the adjacent hydroxyl group (N-H···O), or between the hydroxyl hydrogen and the amino nitrogen (O-H···N). Computational geometry optimization studies can confirm the presence and determine the strength of such bonds by analyzing bond lengths and angles. The formation of this internal hydrogen bond creates a pseudo-ring structure, which imparts significant conformational rigidity and thermodynamic stability to the molecule. This interaction plays a key role in dictating the preferred spatial orientation of the functional groups.

Vibrational Spectroscopy Prediction and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies with a high degree of accuracy. By performing frequency calculations on the optimized geometry of this compound using DFT methods, a theoretical vibrational spectrum can be generated.

These calculations provide not only the frequencies of the vibrational modes but also their corresponding intensities and assignments, such as N-H stretching, O-H stretching, C-H stretching, and various bending and ring deformation modes. A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis. Theoretical spectra are typically scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a direct and more accurate comparison with experimental FT-IR and Raman spectra. This correlation is invaluable for confirming the molecular structure and understanding the vibrational characteristics of its specific functional groups and bonds. irjet.netresearchgate.net

Table 1: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups (Note: These are representative values based on typical ranges for similar compounds and require specific computational results for precise frequencies.)

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) |

| O-H Stretch | Hydroxyl (-OH) | ~3500-3600 |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3400-3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3300-3400 |

| Aromatic C-H Stretch | Phenyl Rings | ~3000-3100 |

| C-O Stretch | Alcohol | ~1050-1150 |

| C-Cl Stretch | Chloro-group | ~700-800 |

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The NLO response of this compound can be investigated computationally by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Applications of 2 Amino 4 Chlorophenyl Phenyl Methanol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

While direct evidence for the use of (2-Amino-4-chlorophenyl)(phenyl)methanol in the synthesis of a wide array of complex, non-heterocyclic organic scaffolds is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The core structure, a substituted aminodiarylmethanol, is a key feature in a number of pharmaceutical compounds. For instance, the structurally related compound (2-Chlorophenyl)(4-methylphenyl)methanol serves as a precursor in the synthesis of various pharmaceutical compounds, where its framework allows for modifications to enhance biological activity.

The presence of the amino and hydroxyl groups allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be oxidized, esterified, or replaced. This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, leading to the construction of intricate molecular frameworks.

Role in the Construction of Heterocyclic Systems

The most significant and well-supported application of this compound as a synthetic building block is in the construction of heterocyclic systems. The 2-aminoaryl alcohol moiety is a classic precursor for the synthesis of various fused nitrogen-containing heterocycles.

Quinazoline (B50416) Synthesis: A substantial body of research demonstrates that (2-aminophenyl)methanols are valuable starting materials for the synthesis of quinazolines. organic-chemistry.orgnih.gov These syntheses can be achieved through various metal-catalyzed dehydrogenative coupling and annulation strategies. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a direct route to 2-substituted quinazolines. organic-chemistry.org Similarly, ruthenium and manganese-based catalysts have been employed for the acceptorless dehydrogenative coupling of 2-amino-benzylalcohols with amides or nitriles to yield quinazolines. nih.gov Given this precedent, this compound is an ideal precursor for the synthesis of quinazolines bearing a chloro substituent at the 6-position and a phenyl group at the 4-position. The general reaction scheme involves the condensation of the amino group with a suitable carbonyl compound or its equivalent, followed by cyclization and aromatization.

Table 1: Examples of Catalytic Systems for Quinazoline Synthesis from 2-Aminoaryl Alcohols

| Catalyst System | Reactants | Product Type | Reference |

| CuCl/Ce(NO₃)₂·6H₂O/NH₄Cl | (2-Aminophenyl)methanols, Aldehydes | 2-Substituted Quinazolines | organic-chemistry.org |

| Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Aminobenzyl alcohols, Benzonitriles | 2-Arylquinazolines | organic-chemistry.org |

| Mn(I) pincer complex | 2-Amino-benzylalcohols, Nitriles | Quinazolines | nih.gov |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Quinazolines | organic-chemistry.org |

Benzodiazepine (B76468) Synthesis: While the direct use of this compound in benzodiazepine synthesis is not explicitly detailed, the closely related ketone, (2-amino-5-chlorophenyl)(phenyl)methanone, is a well-known precursor in the synthesis of diazepam. echemi.com The synthesis of 1,4-benzodiazepin-2-ones often involves the reaction of a haloacetamidophenyl ketone with a source of ammonia (B1221849). google.com It is chemically feasible to oxidize this compound to the corresponding benzophenone (B1666685), which can then be utilized in established synthetic routes to benzodiazepines. This positions the title compound as a potential strategic intermediate for accessing this important class of therapeutic agents.

Nicotinonitrile Derivatives: Research has shown that complex nicotinonitrile derivatives with antimicrobial activity can be synthesized from starting materials containing a (chlorophenyl)(phenyl)methyl amino moiety. researchgate.net This suggests that this compound could be utilized as a precursor to build substituted 2-amino-3-cyanopyridine (B104079) scaffolds, which are known to possess a wide range of biological activities. The synthesis would likely involve the reaction of the amino group with a suitable partner to construct the pyridine (B92270) ring.

Utilization in the Development of Catalysts or Ligands

The scientific literature does not currently provide specific examples of this compound being used in the development of catalysts or ligands. However, its structure contains features that could be exploited for such purposes. The amino and hydroxyl groups could serve as coordination sites for metal ions. Furthermore, the inherent chirality of the molecule (if resolved into its enantiomers) could make it a candidate for the development of chiral ligands for asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands in this field.

Applications in Materials Science as a Precursor for Specialty Chemicals

There is no specific information available in the reviewed scientific literature regarding the application of this compound as a precursor for specialty chemicals in materials science. Its aromatic nature and functional groups could potentially be utilized in the synthesis of specialized polymers, dyes, or other organic materials, but such applications have not been reported.

Strategic Intermediate in Analog-Based Chemical Design

Given its role as a precursor to important heterocyclic systems like quinazolines and its potential pathway to benzodiazepines, this compound can be considered a strategic intermediate in analog-based chemical design. By modifying the phenyl rings with different substituents or by altering the reaction partners in the cyclization steps, a diverse library of analogs of these bioactive scaffolds can be generated. This approach is fundamental in medicinal chemistry for the optimization of lead compounds and the exploration of structure-activity relationships. For example, the synthesis of various 2-substituted quinazolines can be achieved by reacting this compound with a range of different aldehydes. organic-chemistry.org

Role in Multi-Component Reaction Development

Currently, there are no specific multi-component reactions (MCRs) reported in the scientific literature that utilize this compound as a key reactant. MCRs are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. nih.gov The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a theoretically attractive candidate for the design of new MCRs. These functional groups could potentially react in a sequential or concerted manner with two or more other reactants to generate novel and complex molecular scaffolds.

Advanced Analytical Characterization Techniques for 2 Amino 4 Chlorophenyl Phenyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of (2-Amino-4-chlorophenyl)(phenyl)methanol. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₂ClNO. bldpharm.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close match between the experimental and theoretical masses confirms the molecular formula and, by extension, the molecular weight of the compound. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO | bldpharm.com |

| Calculated Monoisotopic Mass | 233.06074 Da | nih.gov |

| Expected Experimental Mass (HRMS) | 233.06074 ± 0.00117 Da (for 5 ppm accuracy) | |

| Common Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: This experiment identifies the different types of protons in the molecule and their chemical environments. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the single methine proton (CH-OH), the hydroxyl (-OH) proton, and the amine (-NH₂) protons. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR: This experiment detects the carbon atoms in the molecule, with each unique carbon atom typically producing a single peak. This provides a count of the non-equivalent carbons in the structure.

2D NMR: Advanced 2D NMR techniques are used to establish correlations between atoms.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming which protons are adjacent to one another within the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the methine proton to the carbons of both aromatic rings.

Solid-State NMR (ssNMR) can also be employed to study the compound in its solid form, providing insights into polymorphism and the local environment of atoms in the crystal lattice.

| Atom Type | Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| Aromatic Protons (Ar-H) | ¹H NMR | 6.5 - 7.5 | Substitution pattern on the rings |

| Methine Proton (CH-OH) | ¹H NMR | ~5.8 | Presence of the benzylic alcohol group |

| Amine Protons (-NH₂) | ¹H NMR | ~4.5 (broad) | Presence of the primary amine group |

| Hydroxyl Proton (-OH) | ¹H NMR | Variable (broad) | Presence of the alcohol group |

| Aromatic Carbons (Ar-C) | ¹³C NMR | 115 - 150 | Carbon framework of the phenyl rings |

| Methine Carbon (CH-OH) | ¹³C NMR | ~75 | Presence of the benzylic alcohol carbon |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending).

For this compound, the IR spectrum would display key absorption bands confirming the presence of the hydroxyl, amine, and aromatic functionalities. kcvs.ca The O-H stretch from the alcohol group typically appears as a broad band due to hydrogen bonding. kcvs.ca The N-H stretching of the primary amine usually results in a doublet. Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar bonds of the aromatic rings.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 (broad) |

| Amine (N-H) | Stretch | 3500 - 3300 (doublet) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Alcohol (C-O) | Stretch | 1260 - 1050 |

| Amine (C-N) | Stretch | 1340 - 1250 |

| Aryl Chloride (C-Cl) | Stretch | 1100 - 1030 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides exact bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netaalto.fi

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For derivatives of the target compound, studies have revealed detailed structural parameters and intermolecular hydrogen bonds, often forming complex networks like inversion dimers. researchgate.net

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating crystal unit |

| Z (Molecules per unit cell) | 4 | The number of molecules in the unit cell |

| Hydrogen Bonding | N-H···N, C-H···O | Specific intermolecular interactions holding the crystal together researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for both separating the target compound from reaction mixtures and assessing its purity. Given that this compound possesses a stereocenter at the carbinol carbon, it exists as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used to determine the chemical purity of the final product. sielc.com A sample is passed through a column (e.g., C18) with a suitable mobile phase, and a detector (e.g., UV) quantifies the compound relative to any impurities.

Chiral HPLC: This is the most prevalent method for separating the enantiomers of a chiral compound. phenomenex.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). researchgate.net The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net This technique is crucial for determining the enantiomeric excess (ee) of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the progress of a chemical reaction. Aliquots from the reaction mixture can be analyzed to separate volatile components by GC and identify them by their mass spectra. This allows for the tracking of the consumption of starting materials and the formation of the desired product over time.

| Technique | Primary Purpose | Typical Stationary Phase | Typical Mobile/Carrier Phase |

|---|---|---|---|

| Reverse-Phase HPLC | Purity Assessment | C18 Silica | Acetonitrile/Water mixture sielc.com |

| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based CSP (e.g., Chiralpak) researchgate.net | Hexane/Isopropanol mixture |

| GC-MS | Reaction Monitoring | Polysiloxane-based capillary column | Helium Gas |

Synthesis and Investigation of Derivatives and Analogues of 2 Amino 4 Chlorophenyl Phenyl Methanol

Structural Modifications at the Amino Group

The primary amino group (-NH₂) on the chlorophenyl ring is a key site for structural diversification, allowing for the introduction of a wide range of functionalities through N-alkylation and N-acylation reactions. These modifications alter the electronic properties, steric bulk, and hydrogen bonding capability of the parent molecule.

N-Alkylation and N-Acylation: Standard synthetic protocols can be employed to introduce alkyl or acyl groups to the amino function. N-alkylation can be achieved by reacting the parent compound with alkyl halides. N-acylation, the formation of an amide linkage, is typically performed using acid chlorides or anhydrides under basic conditions. These reactions convert the primary amine into a more substituted and often less basic secondary or tertiary amine or a neutral amide.

A relevant synthetic study showcases the modification of a similar core structure, (4-chlorophenyl)(phenyl)methylamine. researchgate.net In this work, the nitrogen atom is used as a nucleophile to build a more complex nicotinonitrile derivative, demonstrating that the amino group of this scaffold is a reactive handle for constructing larger molecular architectures. researchgate.net

Table 1: Examples of Structural Modifications at the Amino Group

| Modification Type | Reagent Example | Resulting Functional Group |

| N-Acetylation | Acetic Anhydride (B1165640) | -NH-C(O)CH₃ |

| N-Benzoylation | Benzoyl Chloride | -NH-C(O)Ph |

| N-Alkylation | Methyl Iodide | -NH-CH₃ |

| N-Arylation | Substituted Phenylboronic Acid | -NH-Ar |

These modifications are fundamental in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity.

Structural Modifications at the Hydroxyl Group

The secondary hydroxyl (-OH) group is another critical site for derivatization. Its conversion into ethers or esters can significantly impact the molecule's polarity and chemical reactivity.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). A convenient method for esterification in the presence of an amino group involves the use of trimethylchlorosilane (TMSCl) with an alcohol, such as methanol (B129727), which facilitates the reaction under mild conditions. nih.gov This approach is advantageous as it often avoids the need for protecting the amino group. nih.gov

Etherification: The synthesis of ether derivatives can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or arylalkyl groups at the hydroxyl position.

Table 2: Examples of Structural Modifications at the Hydroxyl Group

| Modification Type | Reagent Example | Resulting Functional Group |

| O-Acetylation | Acetic Anhydride | -O-C(O)CH₃ |

| O-Methylation | Methyl Iodide (with base) | -O-CH₃ |

| O-Benzylation | Benzyl (B1604629) Bromide (with base) | -O-CH₂Ph |

These transformations are crucial for altering the pharmacokinetic profile of a molecule, for instance, by creating a prodrug that is hydrolyzed in vivo to release the active parent alcohol.

Modifications to the Aromatic Rings

Altering the substitution patterns on the two phenyl rings is a powerful strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved by starting with variously substituted precursors. The synthesis of these analogues often begins with the corresponding benzophenones, which are then reduced to the final benzhydrol products.

Research on related 2-aminobenzophenone (B122507) analogues has demonstrated the synthesis of derivatives with a range of substituents on both aromatic rings. nih.gov For example, methoxy (B1213986) groups have been introduced at various positions on both the amino-bearing ring and the adjacent phenyl ring. nih.gov The synthesis typically involves a Grignard reaction between a substituted phenylmagnesium bromide and a substituted 2-nitrobenzaldehyde, followed by oxidation of the resulting alcohol to a benzophenone (B1666685), and finally, reduction of the nitro group to the amine. acs.org

Further studies have explored the introduction of other groups, such as methyl substituents, onto the phenyl rings of aminobenzophenone scaffolds. drugbank.com

Table 3: Examples of Modifications to the Aromatic Rings

| Ring Modified | Position of Substitution | Example Substituent | Precursor Example |

| A-Ring (Amino-bearing) | 4-position | -OCH₃ | (2-amino-4-methoxyphenyl)(phenyl)methanone nih.gov |

| A-Ring (Amino-bearing) | 5-position | -OCH₃ | (2-amino-5-methoxyphenyl)(phenyl)methanone nih.gov |

| B-Ring (Phenyl) | 2-position | -CH₃ | (4-aminophenyl)(2-methylphenyl)methanone drugbank.com |

| B-Ring (Phenyl) | 3,4,5-positions | -OCH₃ | (2-aminophenyl)(3,4,5-trimethoxyphenyl)methanone nih.gov |

These modifications are instrumental in exploring structure-activity relationships, as even small changes in substituent patterns can lead to significant differences in biological efficacy and selectivity.

Stereochemical Variations and Enantiomeric Synthesis

The central carbon atom bonded to the hydroxyl group and both aromatic rings is a stereocenter. Consequently, (2-Amino-4-chlorophenyl)(phenyl)methanol exists as a pair of enantiomers (R and S forms). The spatial arrangement of these groups can be critical for biological activity, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors.

There are two primary strategies for obtaining enantiomerically pure forms of such chiral alcohols:

Chiral Resolution: This classical approach involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. This is often achieved by reacting the racemate with a chiral resolving agent (e.g., tartaric acid or its derivatives) to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Asymmetric Synthesis: This more modern approach aims to create predominantly one enantiomer from the start. For benzhydrols, the most common method is the asymmetric reduction of the prochiral ketone precursor, (2-amino-4-chlorophenyl)(phenyl)methanone (B107462). This transformation can be accomplished using chiral reducing agents or, more commonly, a catalyst system composed of a metal (like ruthenium or rhodium) and a chiral ligand. These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus producing an excess of one enantiomer.

While specific enantioselective synthesis for this compound is not detailed in the provided sources, this methodology is a standard and powerful tool in modern organic synthesis for producing chiral alcohols.

Structure-Reactivity Relationship Studies in Related Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects. For derivatives of the this compound scaffold, SAR studies have been conducted on the closely related 2-aminobenzophenone precursors.

These studies have revealed critical insights:

Role of the Amino Group: The presence and position of the amino group on the benzophenone ring can play an integral role in biological activity. For instance, in a series of antimitotic agents, the introduction of an amino group at the ortho position of the benzophenone ring was found to be crucial for increased growth inhibition against various human cancer cell lines. nih.govacs.org

Impact of Ring Substituents: The nature and location of substituents on the aromatic rings significantly modulate activity. In one study on aminobenzophenones as p38 MAP kinase inhibitors, systematic optimization of the substitution pattern led to compounds with potent inhibitory activity against the release of pro-inflammatory cytokines. drugbank.com Molecular modeling suggested that these structural changes improved the interaction with the target enzyme's hydrophobic pocket. drugbank.com

Table 4: Summary of Structure-Activity Relationships in Related Aminobenzophenone Derivatives

| Structural Feature | Observation | Biological Target/Effect | Reference |

| ortho-Amino group | Integral for increased activity | Antimitotic / Tubulin Polymerization | nih.govacs.org |

| Ring A/B Substituents | Systematically optimized to improve potency | p38 MAP Kinase / Anti-inflammatory | drugbank.com |

| Carbonyl Group | Favorable hydrogen bonding with enzyme active site | p38 MAP Kinase | drugbank.com |

These SAR studies, often aided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, provide a rational basis for the design of new analogues with enhanced potency and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current synthetic methods for producing (2-Amino-4-chlorophenyl)(phenyl)methanol and related structures often rely on traditional multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary focus of future research should be the development of more efficient, economical, and environmentally benign synthetic strategies.

One promising avenue is the exploration of advanced catalytic systems. For the structurally similar (2-amino-4-chlorophenyl)methanol, the use of ruthenium-based catalysts on magnetic nanoparticles has been reported as a sustainable and efficient method. biosynth.com Future investigations should aim to adapt and optimize such catalytic systems for the asymmetric synthesis of this compound. This could involve screening a variety of transition metal catalysts (e.g., rhodium, iridium, palladium) and chiral ligands to achieve high yields and enantioselectivity. The development of biocatalytic methods, employing enzymes such as reductases, presents another highly sustainable approach. For instance, the asymmetric bioreduction of (4-chlorophenyl)(phenyl)methanone to (S)-(4-chlorophenyl)(phenyl)methanol has been successfully achieved using Lactobacillus paracasei, suggesting that similar enzymatic routes could be developed for the synthesis of the target molecule.

Furthermore, the application of modern synthetic technologies such as flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control. Continuous flow processes can enable precise control over reaction parameters, leading to improved yields and purity while minimizing reaction times and waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalysis | High efficiency, selectivity, and potential for recyclability. | Development of novel transition metal catalysts and chiral ligands; optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes (e.g., reductases); process optimization. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced reaction times. | Development of continuous flow protocols; integration with catalytic systems. |

Deeper Exploration of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis and subsequent reactions of this compound is crucial for process optimization and the rational design of new applications. Future research should focus on detailed mechanistic studies of promising synthetic routes.

For catalytic syntheses, this would involve a combination of experimental techniques, such as in-situ spectroscopy (e.g., FT-IR, NMR), and computational modeling to elucidate the structure of catalytic intermediates and transition states. Kinetic studies, determining reaction orders, activation energies, and the effect of catalyst and substrate structure on reaction rates, will provide invaluable data for optimizing reaction conditions to maximize yield and selectivity. For instance, kinetic investigations into the aminolysis of related phenyl carbonate systems have provided deep insights into reaction mechanisms and the role of intermediates. A similar depth of study is needed for reactions involving this compound.

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. Future research should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT), to build a comprehensive in-silico profile of this compound.

DFT calculations can be employed to predict a wide range of properties, including optimized molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and spectroscopic signatures (e.g., IR, NMR spectra). nih.govnih.govresearchgate.net Such calculations have been successfully applied to other chlorophenyl-containing molecules to understand their chemical reactivity and kinetic stability. nih.gov By mapping the molecular electrostatic potential surface, it is possible to predict sites susceptible to electrophilic and nucleophilic attack, thus providing insights into the compound's reactivity in various chemical transformations.